molecular formula C23H21N3O B4232890 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide

Cat. No. B4232890
M. Wt: 355.4 g/mol
InChI Key: AGGSUFYJSLEHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide, also known as IPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IPB belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide also inhibits the activation of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In animal models, N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to inhibit tumor growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide in lab experiments is its specificity for certain signaling pathways. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to selectively inhibit the activation of NF-κB and STAT3, which are involved in the pathogenesis of various diseases. This specificity allows for targeted modulation of these pathways without affecting other signaling pathways. However, one limitation of using N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide in lab experiments is its solubility. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has low solubility in water, which can make it difficult to dissolve in cell culture media or other experimental solutions.

Future Directions

There are several potential future directions for research on N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide. One area of interest is the development of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide analogs with improved solubility and potency. Another area of interest is the investigation of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the role of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide in modulating other signaling pathways and its potential applications in other fields of research, such as neuroscience, should be explored.

Scientific Research Applications

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its role as a modulator of the immune system. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide has also been investigated for its potential use as an anti-cancer agent. Studies have shown that N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-2-20(17-9-4-3-5-10-17)23(27)24-19-12-8-11-18(15-19)21-16-26-14-7-6-13-22(26)25-21/h3-16,20H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSUFYJSLEHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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